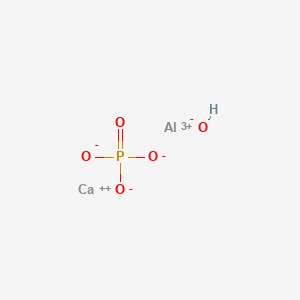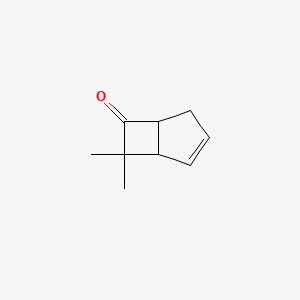
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(320)hept-2-en-6-one, 7,7-dimethyl- is an organic compound with the molecular formula C9H12O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of steps including hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. The compound is often purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially important compounds.
Wirkmechanismus
The mechanism by which Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(3.2.0)hept-2-en-6-one: This compound is structurally similar but lacks the dimethyl groups at the 7,7-positions.
Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-: Another bicyclic compound with a different ring structure and functional groups.
Bicyclo(3.1.1)hept-2-en-6-one, 2,7,7-trimethyl-: Similar in structure but with different substituents.
Uniqueness
The presence of the dimethyl groups at the 7,7-positions in Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- imparts unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and interactions with other molecules, contributing to its specific applications and effects.
Eigenschaften
CAS-Nummer |
767-85-1 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3,5-7H,4H2,1-2H3 |
InChI-Schlüssel |
DNBSDUYSUKECPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C=CCC2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


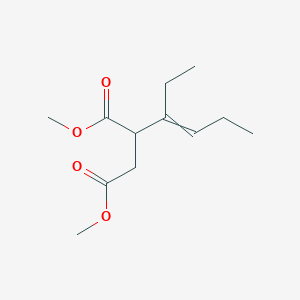

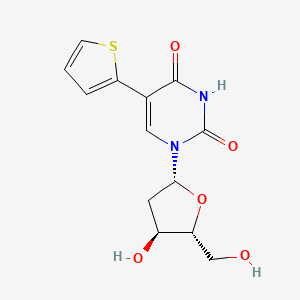

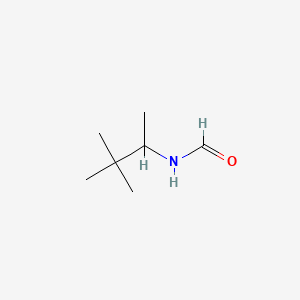
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
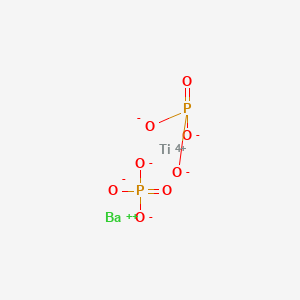
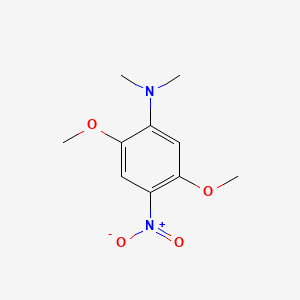
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
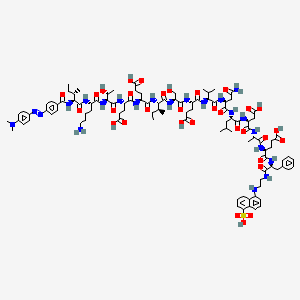
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)


